2-(2-Aminoethoxy)acetonitrile
Description
2-(2-Aminoethoxy)acetonitrile (CAS: Not explicitly provided in evidence) is a nitrile-containing organic compound characterized by an aminoethoxy (-OCH2CH2NH2) side chain attached to an acetonitrile backbone. For instance, 2-[4-(2-aminoethoxy)phenyl]acetonitrile hydrochloride (CID 20289531) shares the core aminoethoxy-acetonitrile motif but includes a phenyl substituent . Similarly, 2-(2-(2-hydroxyethoxy)ethoxy)acetonitrile (CAS 2137055-17-3) highlights the versatility of ethoxy-acetonitrile derivatives in chemical synthesis .
The aminoethoxy group confers reactivity typical of amines (e.g., nucleophilic substitution, hydrogen bonding), while the nitrile group enables participation in cyanation reactions or hydrolysis to carboxylic acids. Applications likely span pharmaceutical intermediates, ligand synthesis, or polymer chemistry, as inferred from structurally related compounds in the evidence .
Properties
Molecular Formula |
C4H8N2O |
|---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2-(2-aminoethoxy)acetonitrile |
InChI |
InChI=1S/C4H8N2O/c5-1-3-7-4-2-6/h1,3-5H2 |
InChI Key |
PVGKLOVLJVCBCB-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)acetonitrile typically involves the reaction of 2-chloroethanol with sodium cyanide to form 2-cyanoethanol, which is then reacted with ammonia to yield the desired compound. The reaction conditions often include:
Temperature: 50-80°C
Solvent: Acetonitrile or water
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of 2-(2-Aminoethoxy)acetonitrile follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions helps achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oximes or nitriles
Reduction: Primary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-(2-Aminoethoxy)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing heterocyclic compounds and pharmaceuticals.
Biology: Employed in the synthesis of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethoxy)acetonitrile involves its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the nitrile group can undergo hydrolysis or reduction. These interactions enable the compound to act as a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
Key Observations :
- Reactivity: The aminoethoxy group in 2-(2-aminoethoxy)acetonitrile enhances nucleophilicity compared to non-amine analogs (e.g., 2-(2-hydroxyethoxy)acetonitrile) . However, the nitrile group increases susceptibility to hydrolysis under acidic/basic conditions, unlike the hydroxyl group in 2-(2-aminoethoxy)ethanol .
- Hazards: While 2-(2-aminoethoxy)ethanol is corrosive and reacts violently with strong acids , nitrile-containing analogs like 2-(2-aminoethoxy)acetonitrile may release toxic HCN upon decomposition, a risk absent in alcohol derivatives .
Reactivity and Stability
- Aminoethoxy Group: Reacts with isocyanates, acid halides, and anhydrides, as seen in 2-(2-aminoethoxy)ethanol . Forms hydrogen bonds with biological targets (e.g., enzymes), a property exploited in pharmaceutical intermediates like 2-[4-(2-aminoethoxy)phenyl]acetonitrile hydrochloride .
- Nitrile Group :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
